molecular formula C27H26ClN3O4 B250851 Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-chloro-4-methylbenzoyl)amino]benzoate

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-chloro-4-methylbenzoyl)amino]benzoate

Katalognummer: B250851
Molekulargewicht: 492 g/mol
InChI-Schlüssel: VKVBOQYCCHSDQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-chloro-4-methylbenzoyl)amino]benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK, which plays a critical role in the development and function of B cells.

Wirkmechanismus

The mechanism of action of Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-chloro-4-methylbenzoyl)amino]benzoate involves the inhibition of BTK, which is a critical mediator of B cell receptor signaling. BTK is a cytoplasmic tyrosine kinase that is activated upon binding of the B cell receptor to antigen, leading to downstream signaling events that promote B cell activation and proliferation. Inhibition of BTK with TAK-659 blocks these downstream signaling events, leading to inhibition of B cell activation and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of BTK. Inhibition of BTK with TAK-659 has been shown to block B cell activation and proliferation, leading to a reduction in the production of autoantibodies and pro-inflammatory cytokines. This makes it a promising therapeutic target for a range of B cell-related diseases, including autoimmune disorders and B cell malignancies.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-chloro-4-methylbenzoyl)amino]benzoate in lab experiments include its potency and specificity for BTK inhibition, as well as its potential applications in a range of B cell-related diseases. However, limitations include its potential toxicity and off-target effects, as well as the need for further studies to fully understand its mechanism of action and potential therapeutic applications.

Zukünftige Richtungen

There are several future directions for research on Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-chloro-4-methylbenzoyl)amino]benzoate, including:
1. Further studies to elucidate its mechanism of action and potential therapeutic applications in a range of B cell-related diseases.
2. Development of more potent and selective inhibitors of BTK for use in clinical trials.
3. Investigation of the potential use of BTK inhibitors in combination with other therapeutic agents for the treatment of B cell-related diseases.
4. Development of novel drug delivery systems to improve the pharmacokinetics and pharmacodynamics of BTK inhibitors.
5. Investigation of the role of BTK in other cell types and signaling pathways, and the potential applications of BTK inhibitors in these contexts.

Synthesemethoden

The synthesis of Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-chloro-4-methylbenzoyl)amino]benzoate involves several steps, starting with the reaction of 4-benzoyl-1-piperazinecarboxylic acid with 4-chloro-3-nitrobenzoic acid. The resulting compound is then reduced to the corresponding amine, which is subsequently reacted with 2-chloro-4-methylbenzoyl chloride to yield the final product.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-chloro-4-methylbenzoyl)amino]benzoate has been extensively studied for its potential applications in scientific research. This compound has been shown to be a potent inhibitor of BTK, which is a critical mediator of B cell receptor signaling and plays a key role in the development and function of B cells. Inhibition of BTK with TAK-659 has been shown to block B cell activation and proliferation, making it a promising therapeutic target for a range of B cell-related diseases, including autoimmune disorders and B cell malignancies.

Eigenschaften

Molekularformel

C27H26ClN3O4

Molekulargewicht

492 g/mol

IUPAC-Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[(2-chloro-4-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C27H26ClN3O4/c1-18-8-10-21(22(28)16-18)25(32)29-23-17-20(27(34)35-2)9-11-24(23)30-12-14-31(15-13-30)26(33)19-6-4-3-5-7-19/h3-11,16-17H,12-15H2,1-2H3,(H,29,32)

InChI-Schlüssel

VKVBOQYCCHSDQL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl

Kanonische SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.